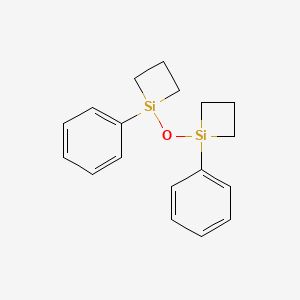
Silacyclobutane, 1,1'-oxybis[1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is an organosilicon compound that belongs to the silacyclobutane family. This compound is characterized by a four-membered ring structure containing silicon and oxygen atoms, with phenyl groups attached to the silicon atoms. It is known for its unique chemical properties and reactivity, making it a subject of interest in synthetic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutane, 1,1’-oxybis[1-phenyl-] typically involves the reaction of phenyl-substituted silacyclobutanes with oxygen-containing reagents. One common method is the ring-opening polymerization of 1,1-disubstituted silacyclobutanes, which can be achieved by heating the compound at atmospheric pressure or in sealed ampoules . The reaction conditions often involve temperatures ranging from 150-200°C .
Industrial Production Methods
Industrial production of silacyclobutane, 1,1’-oxybis[1-phenyl-] may involve large-scale polymerization processes using specialized reactors. The process requires precise control of temperature and pressure to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Silacyclobutane, 1,1’-oxybis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and substituted silacyclobutane derivatives .
Scientific Research Applications
Silacyclobutane, 1,1’-oxybis[1-phenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Mechanism of Action
The mechanism of action of silacyclobutane, 1,1’-oxybis[1-phenyl-] involves the activation of the silicon-carbon bond, leading to ring-opening and ring-expansion processes . These processes are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the interaction with various nucleophiles and electrophiles, resulting in the formation of new silicon-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silacyclobutane, 1,1’-oxybis[1-phenyl-] include:
Silacyclobutanes: Compounds with a similar four-membered ring structure containing silicon.
Silacyclopentanes: Five-membered ring compounds with silicon.
Silacyclopentadienes (siloles): Compounds with a five-membered ring containing silicon and conjugated double bonds.
Uniqueness
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is unique due to its specific substitution pattern and the presence of an oxygen atom in the ring structure. This gives it distinct reactivity and properties compared to other silacyclobutanes and related compounds .
Properties
CAS No. |
93241-93-1 |
|---|---|
Molecular Formula |
C18H22OSi2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-phenyl-1-(1-phenylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C18H22OSi2/c1-3-9-17(10-4-1)20(13-7-14-20)19-21(15-8-16-21)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
DZONLJLHZGZJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](C1)(C2=CC=CC=C2)O[Si]3(CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

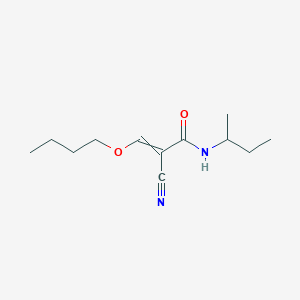
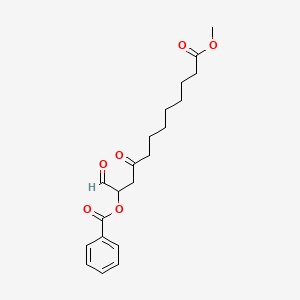
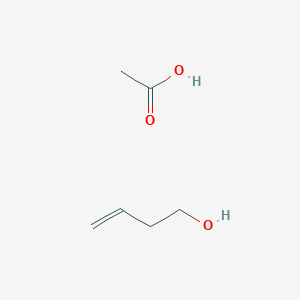
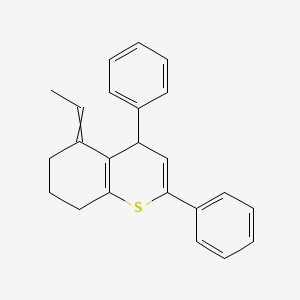


![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
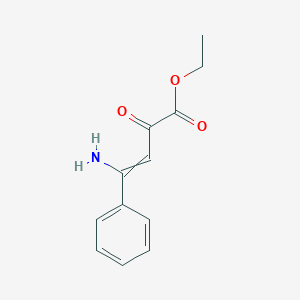
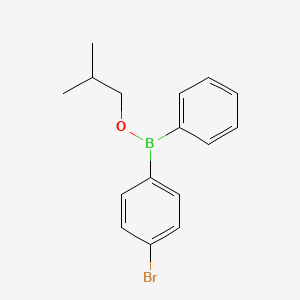
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
